molecular formula C15H9N5O2 B11462062 4-Nitro-5-[(2-phenylhydrazin-1-ylidene)methyl]benzene-1,2-dicarbonitrile

4-Nitro-5-[(2-phenylhydrazin-1-ylidene)methyl]benzene-1,2-dicarbonitrile

Cat. No.: B11462062
M. Wt: 291.26 g/mol
InChI Key: IMNXFEIMFQOIHT-VCHYOVAHSA-N
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Description

4-Nitro-5-[(2-phenylhydrazin-1-ylidene)methyl]benzene-1,2-dicarbonitrile is an aromatic compound characterized by the presence of nitro, phenylhydrazine, and dicarbonitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-5-[(2-phenylhydrazin-1-ylidene)methyl]benzene-1,2-dicarbonitrile typically involves a multi-step processThe final step involves the formation of the dicarbonitrile group under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the nitro group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Bromine in the presence of iron bromide (FeBr3) for bromination.

Major Products Formed:

Scientific Research Applications

4-Nitro-5-[(2-phenylhydrazin-1-ylidene)methyl]benzene-1,2-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitro-5-[(2-phenylhydrazin-1-ylidene)methyl]benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylhydrazine moiety may also play a role in its activity by forming stable complexes with metal ions or proteins .

Comparison with Similar Compounds

    4-Nitrobenzene-1,2-dicarbonitrile: Lacks the phenylhydrazine moiety.

    5-[(2-phenylhydrazin-1-ylidene)methyl]benzene-1,2-dicarbonitrile: Lacks the nitro group.

Uniqueness: 4-Nitro-5-[(2-phenylhydrazin-1-ylidene)methyl]benzene-1,2-dicarbonitrile is unique due to the combination of nitro, phenylhydrazine, and dicarbonitrile groups, which confer distinct chemical reactivity and potential biological activity .

Properties

Molecular Formula

C15H9N5O2

Molecular Weight

291.26 g/mol

IUPAC Name

4-nitro-5-[(E)-(phenylhydrazinylidene)methyl]benzene-1,2-dicarbonitrile

InChI

InChI=1S/C15H9N5O2/c16-8-11-6-13(15(20(21)22)7-12(11)9-17)10-18-19-14-4-2-1-3-5-14/h1-7,10,19H/b18-10+

InChI Key

IMNXFEIMFQOIHT-VCHYOVAHSA-N

Isomeric SMILES

C1=CC=C(C=C1)N/N=C/C2=CC(=C(C=C2[N+](=O)[O-])C#N)C#N

Canonical SMILES

C1=CC=C(C=C1)NN=CC2=CC(=C(C=C2[N+](=O)[O-])C#N)C#N

Origin of Product

United States

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